molecular formula C6H12N2O5 B3022057 3-(Aminomethyl)oxetan-3-amine oxalate CAS No. 1098517-90-8

3-(Aminomethyl)oxetan-3-amine oxalate

Cat. No. B3022057
CAS RN: 1098517-90-8
M. Wt: 192.17
InChI Key: ROZDRMGAUJSRDV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)oxetan-3-amine oxalate, also known as 3-Amino-3-oxetanemethanamine oxalate, is a chemical compound with the CAS Number: 1523606-33-8 . It has a molecular weight of 192.17 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H10N2O.C2H2O4/c5-1-4(6)2-7-3-4;3-1(4)2(5)6/h1-3,5-6H2;(H,3,4)(H,5,6) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is typically stored in a refrigerator .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

Nitrogen-containing compounds, including amines, are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have been effective in mineralizing these compounds, improving treatment schemes. AOPs, including ozonation and Fenton processes, demonstrate high reactivity towards various amines, dyes, and pesticides, underscoring their potential in environmental remediation efforts (Bhat & Gogate, 2021).

Amino-1,2,4-triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles, which share functional group similarities with 3-(Aminomethyl)oxetan-3-amine oxalate, have diverse applications in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their utility extends to the synthesis of heat-resistant polymers and fluorescent products, indicating the versatility of nitrogen-containing heterocycles in synthetic chemistry and materials science (Nazarov et al., 2021).

Oxo Boron Clusters and Open Frameworks

Research into oxo boron clusters and their open frameworks has revealed the synthesis of novel compounds using amine molecules. These studies highlight the potential of amine-based chemistry in developing materials with unique properties, such as photoluminescence and second harmonic generation, which could be relevant for catalysis and optical applications (Lin & Yang, 2011).

Amine-functionalized Metal–organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) showcase the importance of amine groups in enhancing material properties. Particularly, these MOFs have demonstrated exceptional CO2 capture capabilities due to the strong interaction between CO2 and amine functionalities, underscoring the role of amines in addressing environmental challenges (Lin, Kong, & Chen, 2016).

Plutonium Oxalate Decomposition

The decomposition of plutonium oxalates to plutonium dioxide has implications for nuclear material processing. This area of study highlights the relevance of oxalate chemistry in the nuclear industry, particularly in the context of material conversion and waste treatment (Orr, Sims, & Taylor, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

3-(aminomethyl)oxetan-3-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.C2H2O4/c5-1-4(6)2-7-3-4;3-1(4)2(5)6/h1-3,5-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZDRMGAUJSRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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